molecular formula C9H9Li B14535161 Lithium, [2-(1-methylethenyl)phenyl]- CAS No. 62291-45-6

Lithium, [2-(1-methylethenyl)phenyl]-

Cat. No.: B14535161
CAS No.: 62291-45-6
M. Wt: 124.1 g/mol
InChI Key: KIFCJQGTYDUEHV-UHFFFAOYSA-N
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Description

Lithium, [2-(1-methylethenyl)phenyl]- is an organolithium compound that contains a carbon-lithium (C-Li) bond. Organolithium compounds are crucial in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles . This compound is particularly interesting due to its unique structure and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, [2-(1-methylethenyl)phenyl]- can be synthesized through several methods. One common method involves the reaction of a phenyl halide with lithium metal. The reaction proceeds as follows :

[ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ]

Another method involves a metal-halogen exchange reaction, where an organolithium reagent such as n-butyllithium reacts with a phenyl halide :

[ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ]

Industrial Production Methods

Industrial production of organolithium compounds often involves the use of lithium metal and organic halides under controlled conditions. The reactions are typically carried out in an inert atmosphere to prevent the highly reactive organolithium compounds from reacting with moisture or oxygen .

Chemical Reactions Analysis

Types of Reactions

Lithium, [2-(1-methylethenyl)phenyl]- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with lithium, [2-(1-methylethenyl)phenyl]- include carbonyl compounds, halides, and weak acids. The reactions are typically carried out in non-polar solvents such as hexane or ether to stabilize the organolithium reagent .

Major Products Formed

The major products formed from reactions involving lithium, [2-(1-methylethenyl)phenyl]- include alcohols, substituted aromatic compounds, and new organolithium compounds .

Mechanism of Action

The mechanism of action of lithium, [2-(1-methylethenyl)phenyl]- involves its ability to act as a strong nucleophile and base. The carbon-lithium bond is highly polar, with the carbon atom bearing a partial negative charge. This makes it highly reactive towards electrophiles, allowing it to participate in various nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Properties

CAS No.

62291-45-6

Molecular Formula

C9H9Li

Molecular Weight

124.1 g/mol

IUPAC Name

lithium;prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6H,1H2,2H3;/q-1;+1

InChI Key

KIFCJQGTYDUEHV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=C)C1=CC=CC=[C-]1

Origin of Product

United States

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